molecular formula C23H18Br2N2O B454795 2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B454795
M. Wt: 498.2g/mol
InChI Key: JBVAZYLNOKGSLO-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound characterized by its unique structure, which includes bromophenyl groups and a chromenyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and cyanation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-8-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

Molecular Formula

C23H18Br2N2O

Molecular Weight

498.2g/mol

IUPAC Name

(8E)-2-amino-4-(4-bromophenyl)-8-[(4-bromophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H18Br2N2O/c24-17-8-4-14(5-9-17)12-16-2-1-3-19-21(15-6-10-18(25)11-7-15)20(13-26)23(27)28-22(16)19/h4-12,21H,1-3,27H2/b16-12+

InChI Key

JBVAZYLNOKGSLO-FOWTUZBSSA-N

SMILES

C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Br)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Br)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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